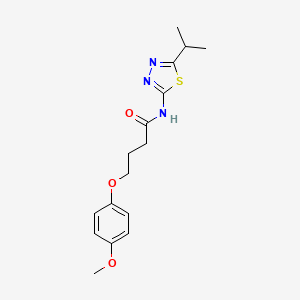

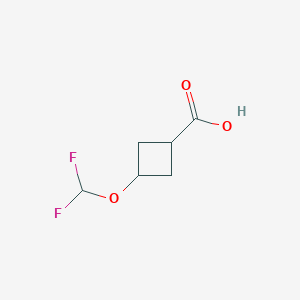

(+/-)-顺式-2-甲基-1,2,3,4-四氢喹啉-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fatty acid methyl esters (FAME) are a type of fatty acid ester that are derived by transesterification of fats with methanol . The molecules in biodiesel are primarily FAME, usually obtained from vegetable oils by transesterification . They are used to produce detergents and biodiesel .

Synthesis Analysis

FAME are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of base such as sodium hydroxide, sodium methoxide . A simplified protocol to obtain FAME directly from fresh tissue, oils, or feedstuffs, without prior organic solvent extraction, is presented . With this protocol, FAME synthesis is conducted in the presence of up to 33% water .Molecular Structure Analysis

The chemical structure of FAME includes a chain of carbon atoms, with a carboxyl group (COOH) at one end and a methyl group (-CH3) at the other . This chain can vary in length, depending on the type of fatty acid used, resulting in different properties and uses for each FAME .Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学研究应用

合成与转化

- 邻苯二甲酸酐和 N-(1-甲基-1H-吡咯-2-基-亚甲基)-苯乙胺的立体化学反应探讨了四氢异喹啉衍生物的生成,揭示了使反应对特定异构体具有非对映选择性的方法。这些转化导致了具有药理学意义的化合物 (Stoyanova, Kozekov, & Palamareva, 2003).

- 一项研究描述了通过环丙烷化过程合成 1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸衍生物,生成具有药理学相关性的新型受限体系 (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

- 对脱氢枞酸的研究导致了顺式-12-氨基脱异丙基脱氢枞酸甲酯的产生,并进一步转化为两种喹啉衍生物,展示了从天然化合物进行化学合成的潜力 (佟碧海 & 潘应明, 2005).

药学相关性

- 基于氨基甲酸喹啉-6-基酯的乙酰胆碱酯酶抑制剂的开发展示了具有治疗认知障碍潜力的新型化合物,表明了喹啉衍生物的治疗应用 (Decker, 2007).

- 以萘啶酸和氨基酸为起始原料,对含有肽键的线性手性羧酰胺的研究开辟了合成具有潜在生物活性的化合物的新途径 (Khalifa 等,2014).

化学性质与结构研究

- 对用于合成六氢吡咯并[1,2-a]喹啉-5-羧酸酯的催化和压力依赖性环化的研究突出了这些合成的非对映选择性,有助于理解化学反应机理和产生特定分子构型的潜力 (Bunce, Schammerhorn, & Slaughter, 2006).

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Related compounds, such as indole derivatives, have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, they can inhibit the proliferation of cancer cells and microbes .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that the process of esterification with short-chain alcohols has been shown to increase the bioavailability of related compounds .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biologically vital properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester. For instance, the presence of water content in the oil strongly inhibits the ester conversion . Additionally, pockets of water within a tank can create conditions for uncontrollable growth of bacteria and fungi, which can be devastating for the fuel .

属性

IUPAC Name |

methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3/t8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSNZWYHFRIZPG-SCZZXKLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-Methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetic acid](/img/structure/B2606002.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606009.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2606012.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)

![7-Fluoro-2-methyl-3-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606016.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)

![2-Methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2606022.png)